molecular formula C12H14F3NO2 B1374725 Tert-butyl 4-amino-2-(trifluoromethyl)benzoate CAS No. 1311200-05-1

Tert-butyl 4-amino-2-(trifluoromethyl)benzoate

Cat. No. B1374725
M. Wt: 261.24 g/mol
InChI Key: CLJQXSMSVHCCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-amino-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C12H14F3NO2 . It has a molecular weight of 261.24 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl 4-amino-2-(trifluoromethyl)benzoate . Its InChI code is 1S/C12H14F3NO2/c1-11(2,3)18-10(17)8-5-4-7(16)6-9(8)12(13,14)15/h4-6H,16H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 4-amino-2-(trifluoromethyl)benzoate is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Amino Acids and Peptides

  • The compound has been used in the stereodivergent dihydroxylation of acyclic allylic amines, contributing to the asymmetric synthesis of amino sugars like 3,6-dideoxy-3-amino-L-talose (Csatayová et al., 2011).

Development of Pharmaceutical Agents

  • It served as a precursor in the synthesis of glutamic acid and glutamine peptides, which showed inhibitory activity against SARS-CoV 3CL protease (Sydnes et al., 2006).

Polymer Chemistry

  • The compound was used in the synthesis of hyperbranched polyimides, demonstrating effective approaches to modulate the reactivity of amino groups (Lang et al., 2017).

Stable Radical Synthesis

  • It played a role in the hetero-Cope rearrangement for synthesizing water-soluble stable free radicals (Marx & Rassat, 2002).

NMR Applications

  • The compound was involved in the synthesis of conformationally distinct amino acids for sensitive application in 19F NMR (Tressler & Zondlo, 2014).

Synthesis of Quinazolic Acid Derivatives

  • Utilized in the novel synthesis of difluoromethylated quinazolic acid derivatives (Hao et al., 2000).

Advancements in Asymmetric Synthesis

  • The compound has been used in the preparation of N-tert-butanesulfinyl imines, serving as intermediates in asymmetric synthesis of amines (Ellman et al., 2002).

Investigation of tert-Butyl Group Removal

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl 4-amino-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)8-5-4-7(16)6-9(8)12(13,14)15/h4-6H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJQXSMSVHCCST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-amino-2-(trifluoromethyl)benzoate

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